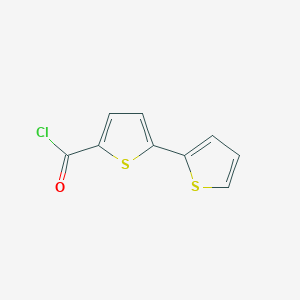

2,2'-Bithiophene-5-Carbonyl Chloride

Description

Significance of Thiophene (B33073) and Oligothiophene Scaffolds in Organic and Materials Chemistry

Thiophene and oligothiophenes, which consist of multiple thiophene units linked together, are of paramount importance due to their unique electronic and photophysical properties. Their chemical structure, characterized by a five-membered aromatic ring containing a sulfur atom, allows for extensive π-electron delocalization. This extended conjugation is the basis for their semiconducting behavior. The versatility of thiophene chemistry allows for the fine-tuning of these properties through the introduction of various functional groups, influencing factors such as solubility, solid-state packing, and electronic energy levels. Consequently, thiophene-based materials are integral components in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

Strategic Role of the Bithiophene Core in π-Conjugated Architectures

The 2,2'-bithiophene (B32781) unit, consisting of two thiophene rings directly connected at their 2-positions, represents a fundamental structural motif in the design of advanced π-conjugated materials. This core structure extends the conjugation pathway compared to a single thiophene ring, leading to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. The planarity and rigidity of the bithiophene backbone facilitate strong intermolecular π-π stacking interactions in the solid state, which is crucial for efficient charge transport. ontosight.ai The bithiophene unit serves as an excellent electron-donating moiety and is frequently incorporated into donor-acceptor (D-A) type polymers. nih.gov This architectural design, where electron-rich bithiophene units are alternated with electron-deficient moieties, allows for precise control over the electronic bandgap and charge carrier mobilities of the resulting materials.

Functional Significance of the Carbonyl Chloride Moiety in Synthetic Methodologies

The carbonyl chloride (or acyl chloride) functional group is a highly reactive derivative of a carboxylic acid. Its reactivity stems from the presence of a good leaving group, the chloride ion, attached to the electrophilic carbonyl carbon. This makes the carbonyl chloride an exceptionally useful functional group in organic synthesis for the formation of a variety of new chemical bonds. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This versatility makes it a powerful tool for linking different molecular fragments together. In the context of 2,2'-bithiophene-5-carbonyl chloride, this reactive handle provides a straightforward method for attaching the bithiophene core to other molecular components, enabling the construction of complex and functional macromolecules.

The table below summarizes the key reactive transformations of the carbonyl chloride group:

| Nucleophile | Resulting Functional Group |

| Alcohol (R'-OH) | Ester (R-COOR') |

| Amine (R'-NH2) | Amide (R-CONHR') |

| Thiol (R'-SH) | Thioester (R-COSR') |

Current Research Trajectories Involving this compound as a Key Intermediate

Current research leverages this compound as a pivotal intermediate in the synthesis of novel organic materials with tailored properties for electronic applications. While direct citations of this specific compound can be elusive, its role is clearly inferred from the synthesis of its derivatives and the well-established reactivity of the carbonyl chloride group.

A significant research trajectory involves the synthesis of donor-acceptor (D-A) conjugated polymers for organic solar cells. For instance, a novel electron-deficient building block, [2,2′-bithiophene]-4,4′-dicarboxamide (BTDCA), was designed to lower the HOMO energy level of polythiophenes, thereby increasing the open-circuit voltage of polymer solar cells. nih.gov The synthesis of the BTDCA monomers involves the formation of an amide bond, a reaction for which this compound is an ideal precursor to the corresponding carboxylic acid. These monomers were then polymerized via Stille coupling to produce thiophene-based D-A polymers that demonstrated significantly improved power conversion efficiencies in organic solar cells. nih.gov

Another area of active research is the development of new materials for organic thin-film transistors (OTFTs). The performance of these devices is highly dependent on the molecular ordering and charge carrier mobility of the organic semiconductor. The rigid and planar structure of the bithiophene unit is advantageous for achieving the necessary solid-state packing. By utilizing the reactivity of the carbonyl chloride group, researchers can introduce various side chains or link the bithiophene unit to other aromatic systems to fine-tune the material's properties for optimal device performance.

Furthermore, the synthesis of symmetrical and unsymmetrical bithiophene-substituted heterocycles is an area of ongoing investigation. nih.gov These compounds have potential applications in diverse fields, including as fluorescent probes and in the development of new electronic materials. The synthesis of such molecules often involves the initial functionalization of the bithiophene core, for which this compound serves as a versatile starting material. For example, it can be readily converted to amides, esters, or ketones, which can then undergo further transformations to build up more complex heterocyclic systems.

The following table presents a selection of research findings where bithiophene derivatives, closely related to or synthesized from precursors like this compound, have been utilized:

| Research Area | Key Findings |

| Organic Photovoltaics | The incorporation of a [2,2′-bithiophene]-4,4′-dicarboxamide building block into donor-acceptor polymers led to high open-circuit voltages (0.81–0.87 V) and power conversion efficiencies of up to 4.5% in polymer solar cells. nih.gov |

| Organic Thin-Film Transistors | Polymers based on the BTDCA unit exhibited unipolar hole transport properties with mobilities in the range of 10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹, with the highest mobility reaching 1.43 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov |

| Synthesis of Heterocycles | Symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitrile groups, such as imidazo[1,2-a]pyridine (B132010) and benzimidazole (B57391) derivatives, have been synthesized through multi-step reaction sequences starting from functionalized bithiophenes. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMFYRRRQQYPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380063 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135887-26-2 | |

| Record name | 2,2'-Bithiophene-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Bithiophene 5 Carbonyl Chloride and Its Derivatives

Preparation of 2,2'-Bithiophene-5-Carbonyl Chloride Precursors

The journey to obtaining this compound begins with the synthesis of its essential precursors, primarily 2,2'-bithiophene-5-carboxylic acid. The methodologies to achieve this are often multi-step and require careful control of reaction conditions to ensure high yields and purity.

A notable and efficient method for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids is centered around the Fiesselmann thiophene (B33073) synthesis. acs.org This approach allows for the construction of the thiophene ring system with a carboxylic acid or ester group already in place. The synthesis can be adapted to introduce various substituents, offering a degree of molecular tailorability.

One common pathway involves the acylation of a pre-existing thiophene derivative. For instance, the Friedel-Crafts acylation of 2-hexylthiophene (B90786) with lauric acid chloroanhydride in the presence of a Lewis acid like tin(IV) chloride can yield a ketone intermediate. acs.org This ketone can then undergo further reactions to form the second thiophene ring and the desired carboxylic acid functionality.

An alternative strategy for creating the bithiophene backbone is through cross-coupling reactions. While effective, these methods can sometimes necessitate the use of toxic organostannane reagents and palladium catalysts, which may be a drawback for certain applications. acs.org

The choice of synthetic route often depends on the desired substitution pattern on the bithiophene core and the availability of starting materials. The Fiesselmann reaction, however, presents a more versatile and less hazardous alternative for many derivatives. acs.org

The conversion of 2,2'-bithiophene-5-carboxylic acid to its corresponding acyl chloride is a critical step that activates the carboxyl group for further reactions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.comgoogle.com The reaction with thionyl chloride is a widely used method for preparing acyl chlorides from carboxylic acids. google.com Similarly, oxalyl chloride can be employed, often in an inert solvent, to facilitate this conversion. google.com The choice between these reagents can be influenced by the desired reaction conditions and the ease of purification of the final product. For instance, a patent for the preparation of thiophene-2-carbonyl chloride describes a reaction where a mixture of thiophene and oxalyl chloride is heated under pressure. google.com

Another approach involves the use of phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst like aluminum chloride. google.com However, this method can be challenging as it may be difficult to stop the reaction at the acid chloride stage, potentially leading to the formation of ketones or other byproducts. google.com

Strategic Functionalization via the Carbonyl Chloride Group

The carbonyl chloride moiety of this compound is a highly reactive functional group that serves as a gateway for a wide array of chemical transformations. This reactivity is harnessed to strategically introduce new functional groups and build more complex molecular architectures.

Esterification is a fundamental reaction of acyl chlorides, and in the context of this compound, it is a powerful tool for the molecular engineering of conjugated systems. The reaction involves the nucleophilic attack of an alcohol on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and the elimination of hydrogen chloride.

This reaction is particularly valuable for tuning the electronic and photophysical properties of bithiophene-based materials. By introducing different alcohol moieties, researchers can modulate factors such as solubility, solid-state packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This fine-tuning is crucial for optimizing the performance of organic electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Similar to esterification, amidation reactions provide a straightforward route to incorporate nitrogen atoms into the bithiophene framework. This compound reacts readily with primary and secondary amines to form the corresponding amides.

The introduction of nitrogen-containing groups can significantly impact the electronic properties of the bithiophene unit, often imparting a more electron-accepting character. This is advantageous in the design of n-type organic semiconductors and in the construction of donor-acceptor copolymers, where the electronic nature of the repeating units is carefully balanced. For example, bithiophene units are known to be electron-rich and are used as building blocks for semiconducting materials. ossila.com The ability to easily form amide bonds opens up possibilities for creating novel polymers and small molecules with tailored charge-transport properties.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The electrophilic nature of the carbonyl chloride in this compound makes it a suitable candidate for participation in certain types of MCRs.

In these reactions, the acyl chloride can act as an electrophilic partner, reacting with nucleophiles generated in situ from other components of the reaction mixture. This can lead to the rapid assembly of complex heterocyclic structures containing the bithiophene motif. While specific examples involving this compound in high-order MCRs are not extensively documented in readily available literature, the general principles of MCRs suggest its potential utility. nih.gov For instance, in reactions that proceed through intermediates amenable to acylation, this compound could be effectively incorporated. The development of new MCRs involving this and similar acyl chlorides remains an active area of research, promising novel and efficient pathways to complex functional materials.

Transition Metal-Catalyzed Cross-Coupling Strategies Employing this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex conjugated molecules from simpler bithiophene precursors. While the carbonyl chloride group itself is highly reactive, it can be readily converted to other functional groups or used in reactions that tolerate its presence. These strategies are fundamental for elaborating the bithiophene core into larger, more complex structures.

The Stille cross-coupling reaction, which pairs an organostannane with an organic halide or triflate in the presence of a palladium catalyst, is a highly versatile method for C-C bond formation. scispace.comwiley-vch.de Its tolerance for a wide variety of functional groups and relatively neutral reaction conditions make it exceptionally suitable for the synthesis of well-defined oligothiophenes and for the polymerization of thiophene-based monomers. scispace.comresearchgate.net

In a typical Stille polycondensation, a distannylated thiophene or bithiophene monomer is reacted with a dihalogenated comonomer to produce high molecular weight conjugated polymers. wiley-vch.deresearchgate.net The reaction mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

Research has demonstrated the use of 5-alkoxy- and 5-N,N-dialkylamino-2,2'-bithiophenes as versatile substrates. These donor-substituted bithiophenes are first converted to their 5'-tributylstannyl derivatives via metalation with n-BuLi and transmetalation with tributyltin chloride. scispace.com These organostannanes can then be coupled with various aryl or heteroaryl bromides using a palladium catalyst, such as Pd(PPh₃)₄, to yield donor-acceptor substituted oligothiophenes. scispace.com

Table 1: Examples of Stille Coupling with Bithiophene Derivatives scispace.com

| Organostannane Precursor | Aryl Bromide | Catalyst | Product Yield |

| 5-Tributylstannyl-5'-methoxy-2,2'-bithiophene | 4-Bromonitrobenzene | Pd(PPh₃)₄ | 65% |

| 5-Tributylstannyl-5'-dipropylamino-2,2'-bithiophene | 5-Bromo-2-cyanothiophene | Pd(PPh₃)₄ | 55% |

Data sourced from a study on donor-acceptor substituted oligothiophenes. scispace.com

The Negishi cross-coupling reaction offers a powerful method for forging C-C bonds by reacting an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its high reactivity and functional group tolerance, allowing for the precise construction of complex molecular architectures from bithiophene precursors. orgsyn.orgnih.gov

Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnBr₂. youtube.com The Negishi reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Its utility is highlighted by its compatibility with a wide range of functional groups, including ketones, esters, and even reactive B-Cl bonds, which might not be tolerated by other organometallic reagents. nih.govyoutube.com This makes the Negishi coupling ideal for the late-stage functionalization of complex molecules. nih.govbeilstein-journals.org

For bithiophene systems, a halogenated bithiophene (e.g., 5-bromo-2,2'-bithiophene) can be coupled with a variety of organozinc reagents (alkyl, aryl, alkenyl) to introduce specific substituents with high precision. nih.gov This control is essential for tuning the electronic and physical properties of the resulting materials for applications in organic electronics. orgsyn.orgnih.gov

Table 2: Selected Negishi Cross-Coupling Reactions

| Organic Halide | Organozinc Reagent | Catalyst | Key Feature |

| 2-Bromopyridine | Arylzinc reagent | Pd(PPh₃)₄ | Synthesis of unsymmetrical bipyridines. wikipedia.org |

| 3-Bromo-1,2-azaborine | Alkyl-, aryl-, alkenylzinc | Palladium complex | Compatible with reactive B-Cl bond. nih.gov |

| Heteroaryl halides | Alkylzinc halides | Palladium complex | Synthesis of α-heteroaryl-α-amino acids. beilstein-journals.org |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is fundamental for creating extended π-conjugated systems. scispace.comacs.org The introduction of a rigid alkyne linker between bithiophene units or other aromatic systems effectively extends electronic conjugation, which is desirable for tuning the optical and electronic properties of materials. rsc.org

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. This methodology has been applied to synthesize a variety of alkyne-functionalized thiophene derivatives. For instance, benzo[b]thiophenes have been prepared via a Sonogashira-type coupling of 2-iodothiophenol (B3069315) with various phenylacetylenes. scispace.com Similarly, π-conjugation in other systems has been extended by introducing arylethynyl groups via Sonogashira reactions. beilstein-journals.org These extended systems are investigated for applications in electrochromic devices and as advanced materials with unique photoluminescent properties. rsc.org

First reported by Akira Suzuki, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.org The reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. libretexts.org

This method provides a robust pathway to synthesize diverse bithiophene derivatives. For example, aryl-thiophene monomers and dimers have been synthesized via Suzuki-Miyaura coupling between an aryl boronic acid and 2-bromothiophene. youtube.com The reaction has also been employed to create unsymmetrical bithiophene derivatives by coupling 5-formylthiophen-2-ylboronic acid with a brominated thiophene derivative. nih.gov The versatility of the Suzuki coupling allows for the synthesis of complex structures like substituted biphenyls, styrenes, and polyolefins, making it a cornerstone of modern organic synthesis. wikipedia.orgthieme-connect.de

The general mechanism involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. libretexts.org

Table 3: Examples of Suzuki-Miyaura Coupling for Thiophene Derivatives

| Organic Halide | Organoboron Reagent | Catalyst / Base | Application |

| 2-Bromothiophene | Aryl boronic acid | Palladium / Base | Synthesis of aryl-thiophene monomers. youtube.com |

| 5-Bromo-2-acetylthiophene derivative | 5-Formylthiophen-2-ylboronic acid | Palladium / Base | Synthesis of unsymmetrical bithiophenes. nih.gov |

| 9,10-Dibromoanthracene | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Synthesis of 9,10-dithienylanthracenes. thieme-connect.de |

Regioselective Derivatization of Bithiophene Architectures

Beyond cross-coupling, direct functionalization of the bithiophene ring system is crucial. The ability to control the position of newly introduced substituents (regioselectivity) is paramount for synthesizing isomerically pure materials with predictable properties.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for derivatizing aromatic rings. wikipedia.org The regiochemical outcome of the reaction on a substituted bithiophene is governed by the electronic properties of the substituent already present on the ring system. wikipedia.orgperlego.com

Substituents are classified as either activating or deactivating, and as ortho-para or meta directors. vanderbilt.edu

Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.org These are typically ortho-para directors. Examples include alkyl, alkoxy (-OR), and amino (-NR₂) groups. youtube.com

Deactivating groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction. vanderbilt.edu With the exception of halogens (which are deactivating but ortho-para directing), most deactivating groups are meta directors. youtube.com This category includes nitro (-NO₂), cyano (-CN), and carbonyl groups like the one in this compound. vanderbilt.edu

For a bithiophene ring substituted with an electron-withdrawing group like a carbonyl chloride at the 5-position, electrophilic attack will be directed away from the substituted ring and primarily to the unsubstituted ring. On the substituted ring itself, the deactivating nature of the carbonyl group would direct incoming electrophiles to the meta position (the 4'-position). However, the electronic character of the thiophene rings themselves, which are electron-rich and prone to electrophilic attack, complicates simple predictions based on benzene (B151609) chemistry. researchgate.net

To achieve high regioselectivity, particularly para-selectivity, solid acid catalysts like zeolites can be employed. researchgate.netcardiff.ac.uk The shape-selective nature of the zeolite pores can sterically hinder the formation of ortho or meta isomers, favoring the para-substituted product. cardiff.ac.uk

Directed Lithiation Followed by Electrophilic Quenching

A primary and efficient method for the synthesis of this compound involves a two-step process commencing with the directed lithiation of 2,2'-bithiophene (B32781) to form the corresponding carboxylic acid, which is then converted to the target carbonyl chloride.

The initial step leverages the high acidity of the proton at the 5-position of the thiophene ring. Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2,2'-bithiophene, the existing thiophene ring directs the lithiation to the adjacent C-5 position. This is typically achieved by treating 2,2'-bithiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The resulting 5-lithio-2,2'-bithiophene intermediate is a potent nucleophile. To obtain the carboxylic acid, this intermediate is quenched with a suitable electrophile, most commonly carbon dioxide (CO₂), often in its solid form (dry ice). The subsequent acidic workup protonates the carboxylate salt to yield 2,2'-bithiophene-5-carboxylic acid. nih.gov

The final step is the conversion of the carboxylic acid to the more reactive carbonyl chloride. This transformation is readily accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. The chloride ion generated in the reaction then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of this compound with the release of sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgyoutube.com

| Step | Reactants | Reagents | Product |

| 1 | 2,2'-Bithiophene | 1. n-BuLi, THF, low temp. 2. CO₂ 3. H₃O⁺ | 2,2'-Bithiophene-5-carboxylic acid |

| 2 | 2,2'-Bithiophene-5-carboxylic acid | SOCl₂ | This compound |

Polymerization and Oligomerization Strategies Utilizing this compound

The high reactivity of the carbonyl chloride group makes this compound a valuable precursor for introducing the bithiophene moiety into polymeric structures. However, this reactivity also precludes its direct use in many common polymerization techniques that are sensitive to electrophilic functional groups. Therefore, it is typically used to synthesize polymerizable monomers or to functionalize existing polymers.

Electrochemical polymerization is a powerful technique for creating conductive polymer films directly on an electrode surface. While the direct electrochemical polymerization of this compound is not feasible due to the reactivity of the acyl chloride, its corresponding carboxylic acid or ester derivatives can be employed.

For instance, 2,2'-bithiophene-5-carboxylic acid can be co-polymerized with other functional monomers. The carboxylic acid group can provide additional functionality to the resulting polymer, such as improved solubility, sites for further chemical modification, or specific interactions with other materials. The electrochemical co-polymerization would involve the oxidative coupling of the bithiophene units of both the functionalized monomer and the comonomer, leading to a copolymer film deposited on the electrode. The properties of the resulting copolymer, such as its conductivity, electrochromic behavior, and morphology, would be dependent on the choice of the comonomer and the polymerization conditions.

Block copolymers, which consist of two or more distinct polymer chains linked together, are known for their ability to self-assemble into ordered nanostructures. mdpi.comyoutube.comyoutube.com The incorporation of a conductive bithiophene block can lead to materials with interesting electronic and morphological properties. This compound can be a key reagent in the synthesis of such block copolymers, typically by being used to create a macroinitiator.

One strategy involves reacting the carbonyl chloride with a polymer that has a terminal hydroxyl or amine group. This reaction would form an ester or amide linkage, respectively, and append the bithiophene unit to the end of the polymer chain. This bithiophene-functionalized polymer can then act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. For example, a hydroxyl-terminated polystyrene could be reacted with this compound, and the resulting bithiophene-terminated polystyrene could then be used in a subsequent polymerization step.

| Macroinitiator Synthesis | Polymerization of Second Block | Resulting Block Copolymer |

| Hydroxyl-terminated Polymer + This compound | Polymerization of Monomer B from Bithiophene unit | Polymer-b-Poly(Monomer B) |

| Amine-terminated Polymer + This compound | Polymerization of Monomer B from Bithiophene unit | Polymer-b-Poly(Monomer B) |

Anionic polymerization is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net However, the technique is highly sensitive to electrophilic functional groups, making the direct anionic polymerization of this compound impossible.

To incorporate the bithiophene unit into a polymer via anionic polymerization, the carbonyl chloride must first be converted into a polymerizable group that is stable under anionic conditions. For example, the carbonyl chloride could be used to synthesize a vinyl or isopropenyl-functionalized bithiophene monomer. Research has shown that 2-isopropenylthiophene (B1618014) derivatives can undergo living anionic polymerization. acs.org By analogy, a 5-isopropenyl-2,2'-bithiophene monomer, synthesized from the carbonyl chloride precursor, could potentially be polymerized anionically.

The polymerization is typically initiated by a strong nucleophile, such as an organolithium compound, at low temperatures in an aprotic solvent. The living nature of the polymerization would allow for the synthesis of well-defined homopolymers of the bithiophene derivative or for the creation of block copolymers by the sequential addition of different monomers. acs.org

| Monomer Synthesis | Anionic Polymerization | Resulting Polymer |

| This compound → Functionalized Bithiophene Monomer (e.g., isopropenyl) | Initiator (e.g., sec-BuLi), THF, -78 °C | Poly(functionalized bithiophene) |

Advanced Spectroscopic and Analytical Characterization of 2,2 Bithiophene 5 Carbonyl Chloride and Its Macromolecular Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of protons within a molecule. For 2,2'-bithiophene (B32781) and its derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the thiophene (B33073) rings. nih.govresearchgate.net

In a typical ¹H NMR spectrum of 2,2'-bithiophene recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the thiophene rings exhibit distinct chemical shifts. researchgate.netspectrabase.comossila.com The analysis of these spectra, including the ¹³C satellite spectra, has provided a large dataset of spectral parameters, including 33 dipolar couplings, which are directly related to interatomic distances and the dihedral angle between the two thiophene rings. nih.gov This detailed analysis allows for an exhaustive investigation of the conformational equilibrium of 2,2'-bithiophene in a liquid-like phase. nih.gov

For substituted bithiophenes, such as 2,2'-bithiophene-5-carbonitrile, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrile group. ossila.com The ¹H NMR spectrum of this compound in CDCl₃ provides clear evidence for its structure. ossila.com Similarly, the ¹H NMR spectra of polymers derived from 2,2'-bithiophene units confirm the successful polymerization and provide insights into the polymer's structure. tandfonline.com

Table 1: Representative ¹H NMR Spectral Data for 2,2'-Bithiophene Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,2'-Bithiophene | CDCl₃ | Signals corresponding to thiophene ring protons researchgate.netspectrabase.comossila.com |

| 2,2'-Bithiophene-5-carbonitrile | CDCl₃ | Characteristic shifts for protons on the substituted rings ossila.com |

| 5'-dodecyl-3,2'-bithiophene | CD₂Cl₂ | Signals indicative of both the bithiophene and dodecyl protons researchgate.net |

This table is for illustrative purposes. Actual chemical shifts can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Definition

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. libretexts.orgdocbrown.info

In the ¹³C NMR spectrum of 2,2'-bithiophene, distinct peaks are observed for the different carbon atoms within the thiophene rings. researchgate.netnih.govspectrabase.com The chemical shifts of these carbons provide valuable information about their bonding and electronic environment. libretexts.orgwisc.edu For instance, carbons directly bonded to the sulfur atom will have different chemical shifts compared to other ring carbons. researchgate.net

The introduction of a carbonyl chloride group at the 5-position of the 2,2'-bithiophene ring system significantly influences the chemical shifts of the adjacent carbon atoms. The electron-withdrawing effect of the carbonyl group causes a downfield shift for the carbon to which it is attached and affects the shifts of other carbons in the ring system. The analysis of ¹³C NMR spectra is crucial for confirming the successful synthesis and purity of 2,2'-Bithiophene-5-Carbonyl Chloride. researchgate.netnih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiophene and Related Structures

| Carbon Environment | Typical Chemical Shift (δ) ppm |

| C in thiophene rings | 125 - 150 libretexts.org |

| C=O (in acid chlorides) | ~160 - 180 |

| C-S in thiophene | Varies, influenced by substitution |

This table provides general ranges. Specific values depend on the exact molecular structure and solvent.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. youtube.comthermofisher.comyoutube.com For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds present.

Key vibrational modes for this compound include the C=O stretching of the acid chloride group, which typically appears in the region of 1750-1815 cm⁻¹. The C-Cl stretching vibration is also expected, though it may be weaker and appear at lower frequencies. Additionally, the spectrum will show characteristic peaks for the C-H and C=C stretching and bending vibrations of the bithiophene rings, as well as the C-S stretching vibrations. researchgate.net The FT-IR spectra of poly(2,2'-bithiophene) and its derivatives are used to confirm the polymerization and the retention of the thiophene ring structure. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) in Acid Chloride | Stretch | 1750 - 1815 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| C-S in Thiophene Ring | Stretch | ~600 - 800 researchgate.net |

| C-Cl | Stretch | ~600 - 800 |

This table presents expected ranges. The exact frequencies can be influenced by the molecular environment.

Electronic Spectroscopy for Conjugation and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in conjugated systems. acs.org The π-conjugated system of the 2,2'-bithiophene unit gives rise to strong absorption in the UV region. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. acs.orgrsc.org

For 2,2'-bithiophene, the UV-Vis spectrum shows characteristic absorption bands related to π-π* transitions. The introduction of a carbonyl chloride group can cause a shift in the absorption maximum due to its electronic effects on the conjugated system. In macromolecular constructs, such as polymers containing bithiophene units, the λ_max is often red-shifted (moved to longer wavelengths) compared to the monomer, indicating an extension of the conjugated system along the polymer backbone. tandfonline.comkaist.ac.krresearchgate.net This red shift is a key indicator of successful polymerization and provides information about the effective conjugation length of the polymer. rsc.org For example, copolymers of anthradithiophene and bithiophene derivatives have shown broad UV absorption spectra covering a wide range from 300 to 750 nm. kaist.ac.kr

Table 4: Representative UV-Vis Absorption Data for Bithiophene-Based Materials

| Compound/Polymer | Solvent/State | Absorption Maximum (λ_max) (nm) |

| 2,2'-Bithiophene derivatives | Various solvents | Varies with substitution and solvent polarity acs.org |

| Poly(terthiophene) and Poly(bithiophene) films | Solid-state | Extended absorption bands compared to monomers rsc.org |

| Copolymers of 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridine and bithiophene units | Not specified | 420 - 430 tandfonline.com |

| Polythiophene-polyrotaxane | NMP | ~530 and 290 (π-π* and n-π* transitions) researchgate.net |

This table is for illustrative purposes. Actual absorption maxima can vary depending on the specific chemical structure, solvent, and aggregation state.

Fluorescence Emission Spectroscopy and Fluorescence Lifetime Measurements

The substitution of the parent 2,2'-bithiophene molecule with carbonyl-containing groups at the 5-position significantly influences its photophysical properties. While the parent compound, 2,2'-bithiophene, typically absorbs around 300 nm and shows little to no fluorescence, the introduction of a carbonyl chloride or other carbonyl substituents leads to a bathochromic shift in absorption of 50 nm or more and induces distinct fluorescence at wavelengths above 400 nm. nih.gov This alteration is pivotal for the development of fluorescent materials based on bithiophene scaffolds.

Studies on various 5-carbonyl substituted 2,2'-bithiophenes reveal that the nature of the substituent and the surrounding medium (solvent polarity or polymer matrix) can tune the fluorescence intensity and lifetime. nih.gov For instance, derivatives with trifluoroacetyl groups have been observed to exhibit intense fluorescence, particularly within a polar polyvinyl chloride (PVC) matrix. nih.gov The fluorescence lifetimes for these types of substituted 2,2'-bithiophenes generally fall within the range of 0.3 to 3 nanoseconds. nih.gov The polymer matrix itself can enhance fluorescence intensity and prolong the lifetime of the excited state. nih.gov

In the context of macromolecular constructs, such as polymers incorporating 2,2'-bithiophene units, the electronic structure and resulting photophysics become more complex. For example, in donor-acceptor systems involving thiophene and diketopyrrolopyrrole (DPP) units, the excited state dynamics are dictated by the interplay between bright and dark electronic states. nih.govresearchgate.net The specific arrangement and electronic coupling between these units influence the fluorescence quantum yields, which can vary significantly. researchgate.net Ultrafast transient absorption spectroscopy has been employed to unravel these complex photophysical pathways, revealing that the dynamics are often governed by internal conversion between excited states on timescales as fast as femtoseconds. researchgate.net

| Compound/System | Key Fluorescence Characteristics | Reference |

| 5-Carbonyl Substituted 2,2'-Bithiophenes | Bathochromic shift in absorption (>50 nm), fluorescence >400 nm, lifetimes 0.3-3 ns. nih.gov | nih.gov |

| Thiophene-Diketopyrrolopyrrole (TDPP) Polymers | Photophysics determined by interplay of bright and dark excited states, variable fluorescence quantum yields. nih.govresearchgate.net | nih.govresearchgate.net |

This table provides a summary of fluorescence properties for different 2,2'-bithiophene-based systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Identification

Electron impact mass spectrometry (EI-MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of 2,2'-bithiophene derivatives, including those with a carbonyl chloride functional group. The fragmentation patterns provide valuable structural information.

For thiophene-based compounds, a common fragmentation pathway involves α-cleavage relative to the carbonyl group. researchgate.net In the case of dicarbonyl dichlorides of related thiophene structures, a characteristic fragmentation is the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov For this compound, one would anticipate observing a molecular ion peak [M]+•, followed by fragment ions corresponding to the loss of a chlorine radical (•Cl) to form a stable acylium ion [M-Cl]+. Further fragmentation of the bithiophene ring system itself can also occur.

The fragmentation of more complex structures, such as dianilides derived from thiophene dicarbonyl dichlorides, is dominated by the cleavage of the C-N amide bond. nih.gov In general, for carbonyl compounds, the molecular ion peak is often observed, and α-cleavage is a predominant fragmentation mode. miamioh.edu For aromatic aldehydes, which share some structural similarities, the loss of a hydrogen atom (M-1) and the formyl group (M-29) are common. miamioh.edu

While specific high-resolution mass spectrometry data for this compound is not detailed in the provided results, the general principles of mass spectral fragmentation of thiophenes, carbonyl chlorides, and related aromatic compounds allow for a predictable pattern of fragmentation that is instrumental in its identification and characterization. researchgate.netnih.govmiamioh.edulibretexts.org

| Ion Type | Expected Fragmentation Pathway | Reference |

| Molecular Ion [M]+• | Initial ionization of the molecule. | nih.gov |

| [M-Cl]+ | Loss of a chlorine atom from the carbonyl chloride group (α-cleavage). nih.gov | nih.gov |

| Thienyl fragments | Cleavage of the bithiophene ring structure. | researchgate.net |

This interactive table outlines the expected primary fragmentation ions for this compound in mass spectrometry.

Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive determination of molecular structure in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions. While a specific SC-XRD study for this compound was not found in the search results, analysis of closely related 2,2'-bithiophene derivatives provides significant insight into the expected structural features.

X-ray crystallography of the parent 2,2'-bithiophene reveals that the two thiophene rings are coplanar in the solid state, which is distinct from the twisted conformation of biphenyl. wikipedia.org This planarity is a key feature that influences the electronic properties of its derivatives.

Studies on various substituted 2,2'-bithiophenes confirm the planarity of the bithiophene unit. For instance, in 2,2'-bithiophene-3,3'-dicarbonitrile, the bithiophene core is planar to within 0.003 Å, and the molecule is generated by a crystallographic center of inversion. nih.govresearchgate.net The central C-C bond length connecting the two thiophene rings in this derivative is approximately 1.450 Å. nih.govresearchgate.net In another example, 1,4-di([2,2'-bithiophen]-3-yl)buta-1,3-diyne, the molecule is also essentially planar with a small dihedral angle of 8.47(8)° between the mean planes of the two thiophene rings. researchgate.net

These findings suggest that this compound would also adopt a largely planar conformation in the crystalline state, facilitating π-electron delocalization across the two rings. The carbonyl chloride group would be positioned at the 5-position of one of the thiophene rings.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2,2'-Bithiophene | Monoclinic | P21/c | Coplanar thiophene rings. wikipedia.org | wikipedia.org |

| 2,2'-Bithiophene-3,3'-dicarbonitrile | Monoclinic | P2/c | Planar bithiophene unit, inversion center. nih.govresearchgate.net | nih.govresearchgate.net |

| 1,4-di([2,2'-bithiophen]-3-yl)buta-1,3-diyne | Not specified | Not specified | Essentially planar molecule. researchgate.net | researchgate.net |

This table summarizes crystallographic data for 2,2'-bithiophene and related derivatives, providing insights into the likely solid-state structure of this compound.

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For this compound and its macromolecular constructs, XPS provides critical information about the integrity of the chemical structure, particularly of the sulfur and carbon environments.

In studies of poly(2,2'-bithiophene) (PBT), XPS has been instrumental in understanding charge distribution. aps.org The C 1s and S 2p core-level spectra reveal the presence of both neutral and partially charged species for both carbon and sulfur, with their relative amounts changing with the oxidation level of the polymer. aps.org For pristine thiophene-based polymers, the S 2p spectrum typically shows a doublet corresponding to S 2p3/2 and S 2p1/2 of the thiophene-type sulfur, with binding energies around 164.2 eV and 165.5 eV, respectively. researchgate.net

The presence of different functional groups leads to chemical shifts in the binding energies. For example, in plasma-polymerized thiophene films, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-S, and C=O bonds. nih.gov The O 1s spectrum can reveal the presence of carbonyl (C=O) and other oxygen-containing species. nih.gov For this compound, one would expect to see characteristic peaks for carbon, sulfur, oxygen, and chlorine. The C 1s spectrum would be complex, with components for the thiophene rings and the carbonyl group. The S 2p spectrum would confirm the presence of the thiophene sulfur, while the O 1s and Cl 2p spectra would correspond to the carbonyl chloride functionality.

| Element | Core Level | Expected Chemical States and Binding Energy Information | Reference |

| Carbon | C 1s | Multiple states: C-C/C-H in the thiophene rings, C-S bonds, and the C=O of the carbonyl group. nih.gov | nih.gov |

| Sulfur | S 2p | Thiophene-type sulfur (S 2p3/2 ~164 eV, S 2p1/2 ~165 eV). aps.orgresearchgate.net Shifts can indicate oxidation or coordination. researchgate.net | aps.orgresearchgate.net |

| Oxygen | O 1s | Carbonyl oxygen (C=O). | nih.gov |

| Chlorine | Cl 2p | Covalent C-Cl bond in the carbonyl chloride group. | N/A |

This interactive table details the expected XPS signatures for the constituent elements of this compound.

Synchrotron-based photoelectron spectroscopy offers high resolution and tunable photon energy, making it an invaluable tool for probing the detailed electronic structure of surfaces and interfaces, which is critical for understanding the performance of organic electronic devices. researchgate.netucl.ac.uk The application of this technique to 2,2'-bithiophene-based systems can elucidate the nature of virtual orbitals and the effects of chemical modification on the electronic landscape. nih.gov

Studies on thiophene derivatives using synchrotron radiation, including Near-Edge X-ray Absorption Fine Structure (NEXAFS) and XPS, provide detailed information on both occupied and unoccupied electronic states. nih.gov The analysis of the carbon K-edge and sulfur L-edge NEXAFS spectra helps to identify low-lying delocalized virtual π* orbitals and higher-lying localized σ(C-S) states. nih.gov For a series of thiophene, benzo[b]thiophene, and dibenzothiophene, an increase in aromaticity through benzo-annulation leads to a stabilization of the virtual π orbitals. nih.gov

When 2,2'-bithiophene-based materials form an interface with other materials (e.g., metals or other semiconductors), synchrotron PES can map the energy level alignment, identify interfacial chemical reactions, and detect the formation of interface dipoles. qut.edu.au For instance, in studies of polythiophene films, ultrafast charge transfer processes induced by resonant X-ray excitation at the sulfur K-edge have been monitored. rsc.org These experiments, combining core-hole clock spectroscopy with theoretical simulations, have established that intra-chain electron delocalization is the dominant mechanism of charge transfer in these polymers. rsc.org

For interfaces involving macromolecular constructs of this compound, synchrotron-based PES would be essential for:

Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels relative to the Fermi level of a substrate.

Investigating chemical interactions at the interface, such as the reaction of the carbonyl chloride group with a substrate.

Understanding the orientation of the molecules on the surface.

Probing the dynamics of charge transfer across the interface. rsc.orgucl.ac.uk

This level of detailed electronic structure characterization is fundamental to optimizing the performance of devices based on these materials. ucl.ac.ukucl.ac.uk

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are indispensable for the analysis of polymeric materials, providing essential information about their purity, molecular weight, and molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. This information is critical as the molecular weight and its distribution significantly influence the physical and electronic properties of the resulting polymer films.

In a typical GPC analysis of poly(2,2'-bithiophene) derivatives, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution of the sample can be determined.

For instance, a poly(2,2'-bithiophene) derivative synthesized via a specific polymerization method might exhibit the following characteristics as determined by GPC:

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 30,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

A PDI value of 2.0 is typical for polymers synthesized by step-growth polymerization, which is a common method for producing polythiophenes. The molecular weight of the polymer can impact its processability, film-forming ability, and ultimately, the performance of devices fabricated from it.

Electrochemical Characterization for Redox Properties and Stability

Electrochemical techniques are vital for probing the redox properties of conjugated polymers, which are directly related to their electronic structure and charge transport characteristics. These methods provide insights into the oxidation and reduction potentials, energy levels (HOMO and LUMO), and electrochemical stability of the materials.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species. researchgate.net In a CV experiment, the potential of a working electrode, on which the polymer film is cast, is swept linearly with time between two vertex potentials. The resulting current is measured as a function of the applied potential, providing a cyclic voltammogram.

The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons from the polymer backbone, respectively. The onset potentials of the oxidation and reduction processes are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. For example, polybenzofulvene derivatives with bithiophene side chains have been studied using CV to understand their electrochemical cross-linking behavior. rsc.org The oxidation potential of a poly-6-BT-BF3k was observed at +1.13 V. rsc.org

A representative set of electrochemical data for a polymer derived from this compound is presented below. These values are crucial for designing and optimizing electronic devices. For instance, the HOMO and LUMO levels determine the efficiency of charge injection and transport in organic solar cells and LEDs.

| Parameter | Value | Reference |

|---|---|---|

| Oxidation Onset Potential (Eox, onset) | 0.8 V vs. Ag/AgCl | researchgate.net |

| Reduction Onset Potential (Ered, onset) | -1.5 V vs. Ag/AgCl | researchgate.net |

| HOMO Energy Level | -5.2 eV | researchgate.net |

| LUMO Energy Level | -2.9 eV | researchgate.net |

| Electrochemical Band Gap | 2.3 eV | researchgate.net |

The electrochemical stability of the polymer can also be assessed by subjecting the film to multiple CV cycles. A stable material will exhibit minimal changes in its voltammogram over repeated cycling.

Square Wave Voltammetry (SWV) is a powerful pulse voltammetric technique that offers high sensitivity and excellent background suppression. pineresearch.comugd.edu.mk This makes it particularly suitable for the analysis of thin polymer films and for detecting low concentrations of electroactive species. ugd.edu.mk The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. pineresearch.com The current is sampled at the end of both the forward and reverse potential pulses, and the difference between these two currents is plotted against the base potential. pineresearch.com

This differential current measurement effectively minimizes the contribution of non-faradaic (charging) current, leading to a significant enhancement in the signal-to-noise ratio compared to CV. nih.govbenthamopenarchives.com SWV is particularly useful for resolving closely spaced redox peaks and for studying the kinetics of electrode processes. ugd.edu.mk In the context of polymers from this compound, SWV can provide more precise determination of oxidation and reduction potentials and can be employed to study degradation mechanisms with high sensitivity.

Scanning Electrochemical Microscopy (SECM) is a high-resolution scanning probe technique that allows for the imaging of the chemical reactivity of surfaces. wiley.com It utilizes an ultramicroelectrode (UME) tip that is scanned in close proximity to the substrate surface while a potential is applied to both the tip and the substrate. wiley.com The tip current is influenced by the electrochemical processes occurring at the substrate surface, providing a map of its reactivity. taylorfrancis.com

For macromolecular constructs of this compound, SECM can be used to investigate the spatial distribution of electroactivity across a polymer film. This is particularly valuable for identifying defects, inhomogeneities, and areas of enhanced or diminished reactivity. For example, SECM can be used to study the initiation of electropolymerization at specific sites on an electrode or to visualize the electrocatalytic activity of a polymer-modified surface. wiley.com By operating in different feedback modes, SECM can provide information on both the topography and the electrochemical properties of the polymer film with high spatial resolution. taylorfrancis.com

Applications of 2,2 Bithiophene 5 Carbonyl Chloride in Advanced Materials Science and Organic Electronics

Building Blocks for Conjugated Polymers and Oligomers in Organic Electronics

The bithiophene unit is a well-established electron-rich moiety that serves as an excellent component for constructing semiconducting polymers and oligomers. The reactive carbonyl chloride functionality of 2,2'-Bithiophene-5-Carbonyl Chloride provides a convenient handle for incorporating this building block into larger conjugated systems through various polymerization and coupling reactions.

Development of Semiconducting Materials for Organic Electronic Devices

This compound and its derivatives are instrumental in the development of semiconducting materials for a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). For instance, a novel electron-deficient building block, [2,2′-bithiophene]-4,4′-dicarboxamide (BTDCA), derived from a bithiophene precursor, has been synthesized and used to create thiophene-based donor-acceptor (D-A) polymers. mdpi.comnih.gov These polymers have demonstrated significant potential in polymer solar cells. nih.gov

The introduction of the BTDCA unit into the polymer backbone was strategically designed to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polythiophenes. mdpi.comnih.gov This adjustment of the HOMO level is a critical factor in achieving a higher open-circuit voltage (Voc) in OSCs, which directly contributes to a higher power conversion efficiency (PCE). mdpi.com Three such D-A polymers, P(BTDCA66-BT), P(BTDCA44-BT), and P(BTDCA44-TT), were synthesized and exhibited unipolar hole transport properties with mobilities in the range of ~10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹. mdpi.comnih.gov Notably, the polymer 44BT achieved a high hole mobility of up to 1.43 × 10⁻² cm² V⁻¹ s⁻¹ in bottom-gate bottom-contact OFETs. mdpi.comnih.gov When utilized in PSCs with ITIC as the acceptor, the polymer 44TT achieved a power conversion efficiency of up to 4.5%. mdpi.comnih.gov

Tailoring of Conjugation Length and Electronic Properties in Polymer Backbones

The incorporation of 2,2'-bithiophene (B32781) units, facilitated by reactive derivatives like the carbonyl chloride, allows for the precise tailoring of the conjugation length and electronic properties of the polymer backbone. The extent of π-electron delocalization along the polymer chain is a key determinant of its electronic and optical characteristics, such as the bandgap and absorption spectrum.

By reacting this compound with other comonomers, chemists can create alternating copolymers with well-defined electronic structures. The bithiophene unit acts as an electron-donating segment, and by pairing it with various electron-accepting units, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer can be fine-tuned. For example, the synthesis of novel donor-π-acceptor (D-π-A) functional dyes bearing a carbonyl-bridged bithiophene as a π-conjugated spacer has been reported. mdpi.com In these dyes, an N,N-diphenylaminophenyl group serves as the electron donor, while moieties like a formyl group or a (3-dicyanomethylidene-1-indanon-2-yl)methylene group act as the electron acceptor. mdpi.com The specific combination of donor and acceptor units flanking the bithiophene spacer dictates the intramolecular charge transfer (ICT) characteristics and, consequently, the material's absorption and fluorescence properties. mdpi.com

The strategic introduction of amide functional groups onto a bithiophene core to form the BTDCA building block resulted in polymers with deeper HOMO energy levels, ranging from -5.3 eV to -5.4 eV. nih.gov This is a significant decrease compared to the HOMO level of the widely used poly(3-hexylthiophene) (P3HT), which is approximately -5.05 eV. nih.gov This deliberate modification led to a substantial increase in the open-circuit voltage of the corresponding solar cells. nih.gov

Impact on Crystallinity and Domain Formation in Device Architectures

The planarity and rigidity of the bithiophene unit can significantly influence the solid-state packing and morphology of the resulting polymers. The ability of polymer chains to self-assemble into ordered, crystalline domains is crucial for efficient charge transport in organic electronic devices. The incorporation of 2,2'-bithiophene moieties has been shown to promote crystallinity and the formation of small domains in bulk heterojunction solar cells.

The specific substitution pattern on the bithiophene ring and the nature of the comonomers can be used to control the degree of crystallinity and the size and interconnectivity of the crystalline domains within the active layer of a device. While the primary research focus has been on the electronic tuning via the carbonyl chloride group, the inherent properties of the bithiophene core play a crucial role in the morphological characteristics of the final polymer films. The planarity of the bithiophene unit can facilitate π-π stacking between polymer chains, which is a key mechanism for charge hopping in semiconducting polymers.

Functional Materials for Optoelectronic Applications

The excellent electronic and optical properties of conjugated systems derived from this compound also make them highly suitable for various optoelectronic applications, where the interaction between light and electric fields is exploited.

Synthesis of Nonlinear Optical (NLO) Chromophores

2,2'-Bithiophene and its derivatives are key components in the design and synthesis of second-order nonlinear optical (NLO) chromophores. researchgate.net These molecules are characterized by a large change in dipole moment upon electronic excitation and are the active components in electro-optic materials, which can modulate the properties of light in response to an electric field. The bithiophene unit often serves as a highly efficient π-conjugated bridge connecting an electron-donating group to an electron-accepting group, forming a classic D-π-A structure.

The use of a bithiophene moiety in the conjugated bridge has been shown to significantly enhance the molecular nonlinearity (hyperpolarizability, β) of the chromophore compared to its monothiophene analogues. researchgate.net For example, a series of NLO chromophores incorporating a bithiophene bridge exhibited not only suitable thermal stability but were also among the most efficient and stable NLO chromophores prepared at the time. researchgate.net The carbonyl chloride group on the bithiophene ring provides a reactive site for attaching either the donor or the acceptor part of the chromophore, or for linking the chromophore to a polymer backbone.

The table below summarizes the electro-optic coefficients (r₃₃) of polymeric thin films doped with different NLO chromophores, highlighting the impact of molecular design on performance.

| Chromophore | Dopant Concentration (wt% in PMMA) | Electro-optic Coefficient (r₃₃) at 1310 nm (pm/V) | Normalized r₃₃ (10⁻¹⁹ pm·cc/V·molecules) |

| A | 35 | 115 | 5.16 |

| B | 35 | 166 | 7.72 |

| C | 35 | 213 | 10.93 |

| D | 35 | 276 | 17.25 |

Data sourced from a study on NLO chromophores with enhanced electro-optic activity. researchgate.netmdpi.com

Development of Photorefractive Polymer Systems

Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This effect arises from a combination of photoconductivity and the electro-optic effect. Photorefractive polymers are typically composite systems consisting of a polymer host, a photosensitizer, a plasticizer, and NLO chromophores.

The development of highly efficient NLO chromophores based on bithiophene derivatives is a crucial step towards creating advanced photorefractive polymer systems. researchgate.net By incorporating the bithiophene-based NLO chromophores into a photoconducting polymer matrix, it is possible to create materials that exhibit a strong photorefractive effect. The role of the NLO chromophore in this system is to provide the necessary electro-optic response. When a spatially varying light pattern illuminates the material, charge carriers are generated in the bright regions and drift under the influence of an external electric field, creating a space-charge field. This internal electric field then modulates the refractive index of the material via the Pockels effect, mediated by the oriented NLO chromophores. The enhanced nonlinearity of bithiophene-based chromophores can lead to a larger photorefractive effect, making them promising candidates for applications such as holographic data storage and real-time optical processing.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The 2,2'-bithiophene framework is a fundamental structural unit in the development of active materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The utility of this compound lies in its ability to be converted into a wide array of derivatives, such as polymers and small molecules, that form the charge-transporting or emissive layers in these devices.

For instance, copolymers incorporating alternating fluorene (B118485) and bithiophene units, such as Poly(9,9-dioctylfluorene-2,7-diyl-alt-2,2'-bithiophene-5,5'-diyl) (F8T2), have demonstrated significant promise. researchgate.net These materials combine the good hole-transporting properties and liquid crystallinity of the bithiophene segments with the blue emission and thermal stability of the fluorene units. researchgate.netrsc.org The synthesis of such polymers often involves the creation of functionalized monomers, a process where a precursor like this compound can be used to introduce other chemical groups or to prepare monomers for polymerization reactions like Suzuki or Stille coupling. rsc.orgnih.gov

In the realm of OFETs, bithiophene-based materials are valued for their charge carrier mobility. Donor-acceptor (D-A) oligomers and polymers designed for OFETs often feature the electron-rich bithiophene unit as the donor. nih.gov A novel azine-based polymer, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), was synthesized in just three steps and exhibited respectable hole mobilities up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹ when used as a p-channel material in OTFTs. rsc.org Furthermore, n-type OFET materials have been developed using carbonyl-bridged bithiazoles, which are structurally related to bithiophene derivatives and highlight the versatility of heterocyclic compounds in transistor applications. nih.gov The development of bithiophene imide (BTI) derivatives has also led to a new class of n-type and ambipolar semiconductors with high electron mobilities, demonstrating the broad potential of modifying the bithiophene core for advanced electronic applications. acs.org

Donor Materials and Intermediates in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the design of electron-donor materials that can efficiently absorb sunlight and transport charge is critical. The 2,2'-bithiophene unit is a favored building block for these donor materials due to its electron-rich characteristics and its tendency to promote crystallinity, which is beneficial for charge transport in bulk heterojunction (BHJ) solar cells. acs.org this compound is a key intermediate for synthesizing the monomers used in the production of high-performance conjugated polymers and small molecules for OPVs.

Many of the leading donor polymers in OPV research are based on a donor-acceptor (D-A) architecture. rsc.org For example, polymers based on benzodithiophene (BDT), a fused thiophene (B33073) structure, have achieved significant breakthroughs in power conversion efficiencies (PCEs). nih.gov The synthesis of these complex polymers relies on the availability of functionalized monomers, such as those derived from bithiophene. The aforementioned polymer PDDBTA, in addition to its OFET applications, was successfully used as a donor material in OPVs, achieving a PCE of up to 2.18%, marking a significant result for an azine-based polymer. rsc.org

The versatility of the bithiophene unit is further demonstrated in its incorporation into small molecule donors. Bithieno thiophene (BTTI) based small molecules have been designed and studied for their potential as donor materials in organic solar cells. sigmaaldrich.com These molecules often feature a central core flanked by acceptor units, where the bithiophene provides the necessary electron-donating character. The synthesis of such molecules can be facilitated by using reactive intermediates like this compound to build the desired molecular architecture.

| Device Type | Bithiophene-Based Material | Performance Metric | Value |

| OFET | poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | Hole Mobility (μh) | 4.1 × 10⁻² cm²/Vs rsc.org |

| OPV | PDDBTA:PCBM | Power Conversion Efficiency (PCE) | 2.18% rsc.org |

| OFET | BDT(DBTOTTH)₂ | Hole Mobility (μh) | 1.6 × 10⁻³ cm²/Vs nih.gov |

| OLED | TP2 (Fluorene-benzotriazole with thiophene linker) | Max. Current Efficiency | 1.38 cd/A rsc.org |

| OLED | TP2 (Fluorene-benzotriazole with thiophene linker) | Max. Brightness | 243 cd/m² rsc.org |

Supramolecular Chemistry and Self-Assembly of Bithiophene-Based Systems

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of materials science and nanotechnology. Bithiophene derivatives, when appropriately functionalized, are excellent candidates for studying and exploiting supramolecular self-assembly. The transformation of this compound into derivatives bearing groups capable of non-covalent interactions, such as amides or carboxylic acids, allows for the programmed assembly of these molecules into complex architectures.

Hydrogen bonding is a particularly powerful tool for directing self-assembly due to its directionality and specificity. ias.ac.in By converting the carbonyl chloride to a carboxylic acid, for example, one creates a molecule with a hydrogen bond donor (-OH) and acceptor (C=O). Studies on tetracarboxylic acid derivatives containing bithiophene units have shown that these molecules can form predictable, ordered networks at surfaces, such as linear and lamellar nanostructures, driven by O-H···O hydrogen bonds between the carboxylic acid groups. rsc.org

Similarly, converting the carbonyl chloride to an amide introduces the N-H···O=C hydrogen bonding motif, which is fundamental to the structure of proteins and many synthetic supramolecular systems. Research on thiophene-functionalized diketopyrrolopyrrole (DPP) derivatives, which contain this amide-like linkage, demonstrates their capacity for self-assembly. chemrxiv.org These interactions govern the packing of molecules in the solid state, which in turn dictates the material's electronic properties, making supramolecular design a critical aspect of developing new organic semiconductors. acs.org The planarity of the bithiophene unit also facilitates π-π stacking, another key non-covalent interaction that works in concert with hydrogen bonding to stabilize the final assembled structure.

Covalent Organic Frameworks (COFs) and Porous Materials based on Bithiophene Dialdehydes

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Their high surface area and well-defined pores make them promising for applications in gas storage, catalysis, and electronics. The incorporation of electronically active units like bithiophene into the COF backbone is a strategy to create frameworks with novel electronic or photocatalytic properties.

A key step in synthesizing COFs is the selection of appropriate molecular building blocks (monomers) that will polymerize to form the extended network. Bithiophene dialdehydes are excellent monomers for this purpose. For example, [2,2'-bithiophene]-5,5'-dicarbaldehyde (BTDA) has been used as an electron-rich linker in the synthesis of donor-acceptor COFs. rsc.orgcymitquimica.com In one study, BTDA was reacted with an electron-deficient triamine monomer, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TTT), to produce the TTT-BTDA COF. rsc.org This reaction typically proceeds via the formation of imine bonds, creating a stable, porous, and crystalline framework.

The starting compound, this compound, represents a logical precursor for the synthesis of the required BTDA monomer, although it requires a multi-step process. This would involve a homo-coupling of a 5-functionalized 2,2'-bithiophene derivative to create the symmetrical 5,5'-disubstituted bithiophene, followed by conversion of these functional groups into aldehydes. The resulting COFs exhibit permanent porosity and high chemical stability, and their electronic properties can be tuned by the choice of the building blocks. rsc.org

| COF Name | Building Blocks | Linkage | Key Feature |

| TTT-BTDA COF | TTT and [2,2'-bithiophene]-5,5'-dicarbaldehyde (BTDA) | Imine | Donor-Acceptor Structure rsc.org |

| 2D CCP-Th | HATN-6CHO and ThDAN | sp²-carbon (vinylene) | Photocathode for Water Reduction nih.gov |

Dye Sensitization and Interfacial Interactions in Energy Conversion Devices

The interface between an organic molecule and an inorganic semiconductor is central to the operation of devices like dye-sensitized solar cells (DSSCs). Bithiophene-based molecules are frequently employed as the light-absorbing dyes (sensitizers) in these systems, where this compound is a valuable starting point for their synthesis.

In DSSCs, the sensitizing dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The nature of this anchoring and the electronic coupling between the dye and the semiconductor are critical for efficient device performance. researchgate.net Bithiophene-based dyes are often designed with a specific anchoring group, such as a carboxylic acid or a cyano group, which can be synthesized from the carbonyl chloride precursor. nih.govbohrium.com

Studies have shown that bithiophene derivatives with nitrile anchoring groups form strong dye-to-TiO₂ charge-transfer (DTCT) bands. nih.gov This indicates a robust electronic interaction, which is essential for the primary step in DSSC operation: the injection of an electron from the photo-excited dye into the conduction band of the TiO₂. nih.gov The adsorption of these dyes onto the TiO₂ surface leads to notable shifts in their absorption spectra, further confirming the strong electronic coupling. researchgate.net The orientation and packing of the dye molecules on the surface, influenced by both the anchoring group and the bithiophene structure, also play a significant role in device efficiency by affecting charge recombination rates. acs.org

The interaction between the bithiophene dye and the semiconductor surface modifies the electronic states of both materials, creating a hybrid interface with unique properties. researchgate.netmdpi.com The relative alignment of the dye's molecular orbitals (HOMO and LUMO) and the semiconductor's band edges (valence and conduction bands) determines the efficiency of charge transfer processes. nih.gov

| Bithiophene Dye System | J_sc (mA/cm²) | V_oc (V) | FF | PCE (η) (%) |

| N3 Dye (Reference) | 13.01 | 0.71 | 0.67 | 6.16 nih.gov |

| 5a + N3 | 15.65 | 0.72 | 0.66 | 7.42 nih.gov |

| 5c + N3 | 14.28 | 0.71 | 0.65 | 6.57 nih.gov |

| SBT-6 | 17.21 | 0.78 | 0.71 | 9.47 acs.org |

Conclusion and Future Research Directions

Synopsis of Key Advances in 2,2'-Bithiophene-5-Carbonyl Chloride Research

Research involving this compound and its direct precursors has led to significant advancements in materials science. The primary role of this compound is that of a key intermediate, enabling the introduction of the 2,2'-bithiophene (B32781) unit into a wide array of more complex molecular architectures.